molecular formula C18H25ClN2O3 B12771264 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester CAS No. 258850-03-2

7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester

Cat. No.: B12771264
CAS No.: 258850-03-2
M. Wt: 352.9 g/mol
InChI Key: MJAWXHVMZGHCBV-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a chloro group, an isopropyl group, and a tert-butyl ester.

Preparation Methods

The synthesis of 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.

    Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl bromide or isopropyl chloride.

    Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-3-isopropyl-1-methyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

    Clonazepam: Commonly used in the treatment of seizure disorders.

Compared to these compounds, this compound may have unique properties due to its specific chemical structure, which could lead to different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

258850-03-2

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 7-chloro-1-methyl-2-oxo-3-propan-2-yl-3,5-dihydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C18H25ClN2O3/c1-11(2)15-16(22)20(6)14-8-7-13(19)9-12(14)10-21(15)17(23)24-18(3,4)5/h7-9,11,15H,10H2,1-6H3

InChI Key

MJAWXHVMZGHCBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl)C

Origin of Product

United States

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